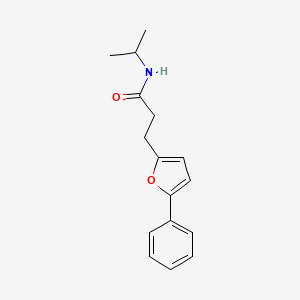
N-isopropyl-3-(5-phenyl-2-furyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
IPPF is a synthetic compound that belongs to the class of amides. It was first synthesized in 2001 by researchers at the University of Michigan, and since then, it has gained significant attention in the scientific community. IPPF is known to possess analgesic and anti-inflammatory properties, and it has been studied extensively for its potential applications in pain management and drug addiction research.
作用机制
The mechanism of action of IPPF is not fully understood. However, studies have shown that it acts as a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that play a role in pain and inflammation. By inhibiting FAAH, IPPF increases the levels of endocannabinoids in the body, which can reduce pain and inflammation.
Biochemical and physiological effects:
IPPF has been shown to have a number of biochemical and physiological effects. Studies have shown that it can reduce pain and inflammation, and it may also have neuroprotective effects. Additionally, IPPF has been shown to reduce drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
One of the main advantages of using IPPF in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, IPPF has been shown to be effective in reducing pain and inflammation in animal models, which makes it a promising candidate for further research in pain management. However, one of the limitations of using IPPF in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
未来方向
There are several potential future directions for research on IPPF. One area of research is to further investigate its potential applications in pain management. Additionally, more research is needed to fully understand the mechanism of action of IPPF, which could lead to the development of more targeted treatments for pain and inflammation. Finally, IPPF may have potential applications in drug addiction research, and further studies are needed to explore this possibility.
合成方法
The synthesis of IPPF involves the reaction of 5-phenyl-2-furanecarboxylic acid with isopropylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified via column chromatography to obtain pure IPPF.
科学研究应用
IPPF has been studied for its potential applications in various areas of scientific research. One of the most promising areas of research is pain management. Studies have shown that IPPF can effectively reduce pain in animal models of acute and chronic pain. Additionally, IPPF has been studied for its potential applications in drug addiction research. It has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction.
属性
IUPAC Name |
3-(5-phenylfuran-2-yl)-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12(2)17-16(18)11-9-14-8-10-15(19-14)13-6-4-3-5-7-13/h3-8,10,12H,9,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIKDVJPHFZIFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=CC=C(O1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

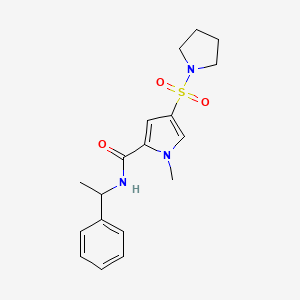
![6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide](/img/structure/B7518502.png)
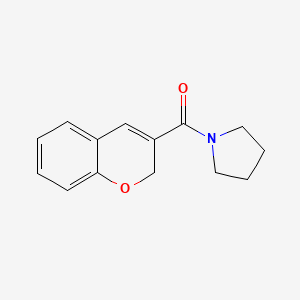
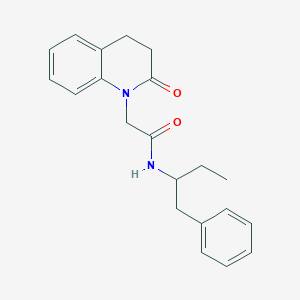
![2-[2-oxo-3,4-dihydro-1(2H)-quinolinyl]-N-(1-phenylethyl)acetamide](/img/structure/B7518522.png)

![N-{3-[cyclohexyl(methyl)amino]propyl}-2H-chromene-3-carboxamide](/img/structure/B7518565.png)
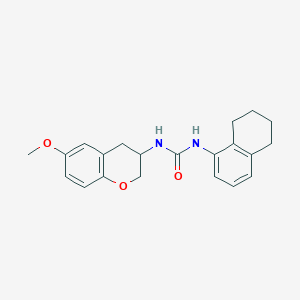
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-isonicotinoylpiperazine](/img/structure/B7518575.png)
![2-Fluoro-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B7518583.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B7518585.png)

![4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7518592.png)
![N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518598.png)